4-(1H-Imidazol-2-yl)piperidine dihydrochloride
Overview
Description
4-(1H-Imidazol-2-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H13N3.2ClH. It is a solid substance that is often used in various scientific research applications. The compound contains an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, and a piperidine ring, which is a six-membered ring containing one nitrogen atom. The dihydrochloride form indicates that the compound is a salt with two hydrochloride ions.
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature, showing both acidic and basic properties . This allows them to form multiple types of bonds and interactions with biological targets, leading to a wide range of potential effects.
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, potentially leading to various molecular and cellular effects .
Action Environment
The compound’s solubility in water and other polar solvents may influence its behavior in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-2-yl)piperidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine with imidazole under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch synthesis. The reaction conditions in industrial production are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-2-yl)piperidine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with different alkyl or aryl groups.
Scientific Research Applications
4-(1H-Imidazol-2-yl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,5-Dihydro-1H-imidazol-2-yl)piperidine dihydrochloride
- 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride
- 2-(1H-Imidazol-1-yl)ethylpiperidine dihydrochloride
Uniqueness
4-(1H-Imidazol-2-yl)piperidine dihydrochloride is unique due to its specific structure, which combines the imidazole and piperidine rings. This combination allows for unique interactions with biological targets and makes it a valuable compound in various research applications. Its dihydrochloride form also enhances its solubility and stability, making it easier to handle and use in experiments.
Properties
IUPAC Name |
4-(1H-imidazol-2-yl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDBJWFWCOSTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20534433 | |
Record name | 4-(1H-Imidazol-2-yl)piperidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20534433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90747-46-9 | |
Record name | 4-(1H-Imidazol-2-yl)piperidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20534433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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